![molecular formula C12H10N2O2S B1256889 (S)-dihydrocamalexic acid](/img/structure/B1256889.png)
(S)-dihydrocamalexic acid
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Overview
Description
(S)-dihydrocamalexic acid is a dihydrocamalexic acid. It is a conjugate acid of a (S)-dihydrocamalexate. It is an enantiomer of a (R)-dihydrocamalexic acid.
Scientific Research Applications
Role in Camalexin Biosynthesis
(S)-dihydrocamalexic acid plays a critical role in the biosynthesis of camalexin, the primary phytoalexin in Arabidopsis. Research by Schuhegger et al. (2006) found that this compound acts as an intermediate in camalexin biosynthesis. The enzyme CYP71B15 converts (S)-dihydrocamalexic acid to camalexin, highlighting its importance in the defense mechanisms of Arabidopsis against pathogens (Schuhegger et al., 2006).
Correction to Stereochemical Nomenclature
A subsequent correction was issued regarding the stereochemical nomenclature of dihydrocamalexic acid enantiomers, clarifying the correct listing for the acid prepared from natural L-cysteine as (4R)-dihydrocamalexic acid, and the acid from D-cysteine as (4S)-dihydrocamalexic acid. This correction is essential for accurate scientific communication and research involving these compounds (Plant Physiology, 2007).
Involvement in Arabidopsis Defense Mechanisms
Further research on Arabidopsis' defense mechanisms against pathogens like Pseudomonas syringae and Alternaria brassicicola revealed that plants with mutations in the gene encoding for CYP71A13, an enzyme involved in the same biosynthetic pathway as CYP71B15, produce significantly less camalexin. This finding underscores the importance of (S)-dihydrocamalexic acid and its conversion to camalexin in plant defense (Nafisi et al., 2007).
properties
Product Name |
(S)-dihydrocamalexic acid |
---|---|
Molecular Formula |
C12H10N2O2S |
Molecular Weight |
246.29 g/mol |
IUPAC Name |
(4S)-2-(1H-indol-3-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C12H10N2O2S/c15-12(16)10-6-17-11(14-10)8-5-13-9-4-2-1-3-7(8)9/h1-5,10,13H,6H2,(H,15,16)/t10-/m1/s1 |
InChI Key |
GTTVJFCVXYCPHB-SNVBAGLBSA-N |
Isomeric SMILES |
C1[C@@H](N=C(S1)C2=CNC3=CC=CC=C32)C(=O)O |
Canonical SMILES |
C1C(N=C(S1)C2=CNC3=CC=CC=C32)C(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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